2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
Description
2-(Furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a fused bicyclic aromatic core (benzene and diazole rings) with two key substituents:
- Position 1: A 2-(4-methylphenoxy)ethyl group, providing a phenoxy ether linkage with a para-methyl substituent.
- Position 2: A furan-2-yl moiety, introducing an electron-rich heterocyclic ring.
The furan ring may engage in π-π stacking or hydrogen bonding, while the phenoxyethyl chain contributes to steric bulk and hydrophobic interactions .
Properties
IUPAC Name |
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)23-14-12-22-18-6-3-2-5-17(18)21-20(22)19-7-4-13-24-19/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKMBJAIKMMSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.
Attachment of the 4-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction of the benzodiazole core with 2-(4-methylphenoxy)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring and the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its benzodiazole core which is known for its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substitutions on the Benzodiazole Core
Key Findings :
Modifications to the Phenoxyethyl Chain
Key Findings :
Heterocyclic Variations
Key Findings :
Functional Group Impact on Bioactivity
- Furan vs. Methoxy : The furan ring in the target compound (C=O absent) is less polar than methoxy groups (e.g., C147-0244), favoring hydrophobic binding pockets .
- Methyl vs. Halogen : The para-methyl group in the target compound provides moderate electron-donating effects, contrasting with halogenated analogs () that may disrupt charge interactions .
Biological Activity
The compound 2-(furan-2-yl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.4 g/mol. The structure features a benzodiazole core linked to a furan ring and a 4-methylphenoxy group , contributing to its unique chemical properties.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. Studies have shown that derivatives of benzodiazoles can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
- Antimicrobial Properties : Benzodiazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring enhances their efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
A study evaluated the cytotoxic effects of related benzodiazole compounds on human cancer cell lines. The results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one derivative showed an IC50 value of less than 10 µM against the A-431 cell line, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | <10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | MCF-7 | 12 | Inhibition of proliferation |
Antimicrobial Activity
In antimicrobial studies, the compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial efficacy.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized various benzodiazole derivatives and tested their effects on cancer cell lines. One derivative closely related to our compound showed significant growth inhibition in MCF-7 breast cancer cells, with further analysis indicating that it triggered apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
A screening of several benzodiazole derivatives against clinical isolates revealed that the compound exhibited notable activity against resistant strains of bacteria. This suggests its potential utility as a lead compound for developing new antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
